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Compound of Interest

Compound Name: Ser-Val

Cat. No.: B1310948 Get Quote

Introduction

The Ser-Val (Seryl-Valine) dipeptide is a simple peptide composed of the amino acids L-serine

and L-valine. Accurate and reliable quantification of such small peptides is crucial in various

fields, including drug development, proteomics, and quality control of synthetic peptides. High-

Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a robust

and widely used method for the analysis of peptides. This application note details a protocol for

the detection and quantification of the Ser-Val dipeptide using reversed-phase HPLC (RP-

HPLC) with UV detection in the 210-220 nm range.

Principle of UV Detection at 210-220 nm

The Ser-Val dipeptide does not contain any aromatic amino acid residues (such as Tryptophan,

Tyrosine, or Phenylalanine), which typically absorb UV light at around 280 nm. However, the

peptide bond itself exhibits significant UV absorbance in the far-UV region, specifically between

190-230 nm.[1] The most common wavelength range for the sensitive detection of peptides

lacking aromatic side chains is 210-220 nm.[1][2] This allows for the direct and label-free

detection of Ser-Val. It is important to use high-purity solvents, such as HPLC-grade

acetonitrile and water, as they have a low UV cutoff and minimize baseline noise in this region.

Chromatographic Principle: Reversed-Phase HPLC

Reversed-phase HPLC is the most common mode of chromatography for peptide separation.

In RP-HPLC, the stationary phase (typically a C18-modified silica) is nonpolar, while the mobile
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phase is polar. The Ser-Val dipeptide, being relatively polar due to the hydroxyl group of serine

and the free N- and C-termini, will have a low affinity for the nonpolar stationary phase and thus

a short retention time. The separation is achieved by eluting the sample with a gradient of an

organic solvent (e.g., acetonitrile) in an aqueous mobile phase. The addition of an ion-pairing

agent, such as trifluoroacetic acid (TFA), to the mobile phase is crucial for achieving sharp

peaks and reproducible retention times for peptides.[3] TFA protonates free silanol groups on

the stationary phase and forms ion pairs with the charged groups of the peptide, thereby

improving the chromatographic performance.

Experimental Protocols
This section provides a detailed protocol for the analysis of the Ser-Val dipeptide using RP-

HPLC with UV detection.

1. Instrumentation and Materials

HPLC System: A binary HPLC system with a gradient pump, autosampler, column oven, and

a UV-Vis or Diode Array Detector (DAD).

Chromatography Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle

size, 100 Å pore size).

Chemicals and Reagents:

Ser-Val dipeptide standard (≥98% purity)

HPLC-grade acetonitrile (ACN)

HPLC-grade water (e.g., Milli-Q or equivalent)

Trifluoroacetic acid (TFA), HPLC grade (≥99.5%)

Equipment:

Analytical balance

Volumetric flasks
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Pipettes

Syringe filters (0.22 µm or 0.45 µm)

HPLC vials

2. Preparation of Mobile Phases

Mobile Phase A (Aqueous): 0.1% (v/v) TFA in HPLC-grade water. To prepare 1 L, add 1 mL

of TFA to 1 L of water.

Mobile Phase B (Organic): 0.1% (v/v) TFA in HPLC-grade acetonitrile. To prepare 1 L, add 1

mL of TFA to 1 L of ACN.

Degassing: Degas both mobile phases for at least 15 minutes using an ultrasonic bath or an

online degasser to prevent air bubbles in the system.

3. Preparation of Standard Solutions

Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of the Ser-Val dipeptide standard

and dissolve it in 10 mL of Mobile Phase A in a volumetric flask.

Working Standards: Prepare a series of working standards by diluting the stock solution with

Mobile Phase A to achieve the desired concentrations for calibration (e.g., 10, 25, 50, 100,

250 µg/mL).

Filtration: Filter all standard solutions through a 0.22 µm or 0.45 µm syringe filter before

transferring them to HPLC vials.

4. HPLC Method Parameters

The following parameters can be used as a starting point and should be optimized for the

specific HPLC system and column used.
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Parameter Recommended Setting

Column C18, 4.6 x 150 mm, 5 µm, 100 Å

Mobile Phase A 0.1% TFA in Water

Mobile Phase B 0.1% TFA in Acetonitrile

Flow Rate 1.0 mL/min

Column Temperature 25 °C

Detection Wavelength 214 nm

Injection Volume 10 µL

Gradient Program See Table 2 below

Table 2: Gradient Elution Program

Time (minutes) % Mobile Phase A % Mobile Phase B

0.0 98 2

10.0 70 30

12.0 5 95

15.0 5 95

15.1 98 2

20.0 98 2

5. System Equilibration and Analysis

System Purge: Purge the HPLC system with both mobile phases to remove any air bubbles

and ensure a stable baseline.

Column Equilibration: Equilibrate the column with the initial mobile phase conditions (98% A,

2% B) for at least 15-20 minutes or until a stable baseline is achieved at 214 nm.
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Blank Injection: Inject a blank sample (Mobile Phase A) to ensure that there are no

interfering peaks from the solvent.

Standard Injections: Inject the prepared working standards in increasing order of

concentration.

Sample Injection: Inject the unknown sample(s) for analysis.

Data Acquisition and Analysis: Acquire the chromatograms and integrate the peak

corresponding to the Ser-Val dipeptide. Construct a calibration curve by plotting the peak

area versus the concentration of the standards. Determine the concentration of Ser-Val in
the unknown samples using the calibration curve.

Expected Results

The Ser-Val dipeptide is expected to elute early in the chromatogram due to its polar nature.

The exact retention time will depend on the specific HPLC system and conditions but is

anticipated to be in the range of 3-7 minutes under the proposed gradient. A sharp, symmetrical

peak should be observed.

Data Presentation
Table 3: Summary of HPLC Parameters and Expected Performance
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Parameter Value/Range Notes

Analyte Ser-Val Dipeptide

Detection Wavelength
210-220 nm (214 nm

recommended)

Based on peptide bond

absorbance.[1][2]

Column Chemistry C18 Reversed-Phase Standard for peptide analysis.

Mobile Phase Modifier 0.1% Trifluoroacetic Acid (TFA)
Improves peak shape and

reproducibility.[3]

Elution Mode Gradient
For optimal separation and

peak shape.

Expected Retention Time 3-7 minutes
Highly dependent on specific

conditions.

Quantification External Standard Calibration
Linear range to be determined

experimentally.
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Caption: Experimental workflow for the HPLC-UV analysis of Ser-Val dipeptide.
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Ser-Val Dipeptide Structure Principle of UV Detection
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Caption: Logical relationship of UV absorbance by the peptide bond in Ser-Val.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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